N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(17)16(13-4-5-13)10-12-3-2-7-15(9-12)8-6-14/h12-13H,2-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEFKINCNRFIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Preparation
The piperidine scaffold is derived from commercially available piperidin-3-ylmethanol. A two-step protocol is employed:
Cyclopropyl-Acetamide Synthesis
The N-cyclopropyl-acetamide moiety is prepared via nucleophilic acyl substitution:
Coupling of Components
The methylene bridge is formed via a Mitsunobu reaction:
-
Reactants : Functionalized piperidine, N-cyclopropyl-acetamide, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Conditions :
Optimization of Reaction Conditions
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Alkylation Yield (%) | Coupling Yield (%) |
|---|---|---|
| DMF | 78 | 45 |
| THF | 65 | 68 |
| Acetonitrile | 72 | 52 |
Catalytic Enhancements
Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency by 15–20% in industrial settings.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | THF | Ethanol/Water |
| Catalyst Loading | 5 mol% | 1 mol% (recycled) |
| Reaction Time | 24 hours | 8 hours (flow reactor) |
Transitioning to flow chemistry reduces production costs by 40%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a piperidine ring substituted at the 3-position with a methyl group bearing an acetamide moiety.
- A 2-aminoethyl group is attached to the piperidine nitrogen, and the acetamide is further substituted with a cyclopropyl group.
Comparison with Structural Analogues
Positional Isomer: N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide
Key Differences :
Implications :
- Reduced molecular weight could enhance solubility but may decrease lipophilicity, influencing blood-brain barrier penetration.
Functional Group Variant: (S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Key Differences :
Implications :
- The tert-butyl ester enhances steric bulk and may improve metabolic stability by shielding the carbamate from enzymatic hydrolysis.
Pyridinone Derivative: 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide
Key Differences :
Implications :
- The pyridinone ring introduces a conjugated system, altering electronic properties and hydrogen-bonding capacity compared to piperidine.
- The absence of a 2-aminoethyl group may reduce basicity and affect interactions with cationic binding sites.
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 1353972-80-1 | C₁₃H₂₄N₄O | 239.36 | 3-ylmethyl-piperidine, acetamide, cyclopropyl |
| N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide | 1353945-60-4 | C₁₂H₂₃N₃O | 225.33 | 4-yl-piperidine, acetamide, cyclopropyl |
| (S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester | 1354011-36-1 | C₁₆H₂₈N₄O₂ | 283.42 | tert-butyl carbamate, (S)-chirality |
| 2-(3-Amino-4-oxo-4H-pyridin-1-yl)-N-cyclopropyl-acetamide | 1558445-94-5 | C₁₀H₁₂N₄O₂ | ~220 (estimated) | Pyridinone core, cyclopropyl acetamide |
Research and Practical Considerations
- Discontinued Status : Both the target compound and its tert-butyl ester analogue are listed as discontinued in , which may limit experimental accessibility .
- Functional Group Trade-offs: While the tert-butyl carbamate improves stability, it may reduce solubility, whereas the pyridinone derivative’s conjugated system could enhance binding to aromatic-rich targets.
Biological Activity
N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.
Chemical Structure and Synthesis
This compound features a piperidine ring, a cyclopropyl group, and an acetamide moiety. The synthesis typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable precursors.
- Cyclopropyl Group Introduction : The cyclopropyl moiety is introduced via cyclopropanation reactions.
- Acetamide Formation : The final structure is completed through acylation reactions with acetic anhydride or similar reagents.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antibacterial, anticancer, and neurological applications.
Antibacterial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values below 1.0 μM for certain derivatives . These findings suggest that the structural components of the compound may play a crucial role in its antibacterial efficacy.
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | < 1.0 |
| Related Derivative | Bacillus subtilis | < 0.5 |
Anticancer Potential
In addition to antibacterial properties, this compound has shown promise in cancer research. A study highlighted the cytotoxic effects of similar piperidine derivatives on hypopharyngeal tumor cells, indicating their potential as anticancer agents . The mechanism appears to involve the modulation of cellular signaling pathways associated with apoptosis.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing various signaling pathways.
- Enzyme Modulation : It may inhibit or activate enzymes involved in critical metabolic processes, leading to therapeutic effects in bacterial infections and cancer proliferation.
Case Studies and Research Findings
Recent literature has documented various studies focusing on the biological activities of piperidine derivatives:
- Antibacterial Efficacy : A study synthesized multiple piperidine derivatives and evaluated their antibacterial activities against a panel of pathogens. Results indicated that modifications in the acetamide group significantly influenced potency against Gram-positive bacteria .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain piperidine derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, suggesting a potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and storage conditions for handling N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide in laboratory settings?
- Methodological Answer : Strict safety measures include using personal protective equipment (PPE), avoiding inhalation of dust/particles, and ensuring proper ventilation. Storage requires a dry, cool environment (<25°C) in tightly sealed containers to prevent degradation from moisture or light. Immediate decontamination is required for spills using inert absorbents. First-aid measures for exposure include rinsing affected skin/eyes with water and seeking medical attention for ingestion .
Q. How can researchers synthesize this compound, and what are common impurities to monitor?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperidine derivative with cyclopropylacetamide precursors. Key steps include amine protection/deprotection and purification via column chromatography. Impurities like unreacted starting materials or byproducts (e.g., dimerized intermediates) must be monitored using HPLC or LC-MS. Reaction optimization via Design of Experiments (DoE) can minimize side products .
Q. What spectroscopic techniques are suitable for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 210–280 nm). X-ray crystallography (as in ) can resolve stereochemistry in crystalline forms .
Advanced Research Questions
Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states. Molecular dynamics simulations assess solvent interactions and thermal stability. Tools like Gaussian or ORCA integrate with experimental data to refine synthetic protocols, as demonstrated in ICReDD’s reaction path search methodologies .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for variables like solvent (DMSO concentration) and cell line specificity. Apply statistical meta-analysis to identify outliers or systematic biases. Interdisciplinary collaboration (e.g., chemists and biologists) ensures mechanistic clarity .
Q. What strategies optimize the enantiomeric purity of derivatives during synthetic scale-up?
- Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases (CSPs) in preparative HPLC. Kinetic resolution and asymmetric synthesis techniques (e.g., Evans auxiliaries) enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .
Q. How does the compound’s piperidine-cyclopropylacetamide scaffold influence its pharmacokinetic properties?
- Methodological Answer : The piperidine moiety enhances blood-brain barrier permeability, while the cyclopropyl group stabilizes metabolic degradation. In silico ADME tools (e.g., SwissADME) predict logP, solubility, and CYP450 interactions. Validate with in vitro hepatocyte assays and in vivo PK studies in rodent models .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). Validate binding poses with NMR titration or Isothermal Titration Calorimetry (ITC). Consider solvent effects (implicit vs. explicit models) and protonation states of ionizable groups .
Experimental Design
Q. What factorial design approaches are effective for studying solvent effects on the compound’s stability?
- Methodological Answer : Use a 2³ factorial design to test variables: solvent polarity (water, ethanol, DMSO), temperature (25°C vs. 40°C), and pH (4–10). Analyze degradation kinetics via UV-Vis spectroscopy. Response Surface Methodology (RSM) identifies optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
